Molecular Weight & Heavy Atom Count vs. N1-Alkyl Analogs
3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol possesses a molecular weight of 271.11 g·mol⁻¹ and a heavy atom count of 15, positioning it in a molecular space that balances synthetic accessibility with the lipophilic bulk required for probing the hydrophobic back pocket of ATP-binding sites, compared to the smaller N1-ethyl (MW 243.06; heavy atom count 13) and N1-isopropyl (MW 257.09; heavy atom count 14) analogs . The incremental increase in calculated logP (~0.5–0.7 units per additional methylene) supports its use when enhanced passive membrane permeability is desired without exceeding the Lipinski threshold [1].
+28 Da / +14 Da; heavy atoms 15 vs 13/14
| Evidence Dimension | Physicochemical properties (Molecular weight, Heavy atom count) |
|---|---|
| Target Compound Data | MW = 271.11 g·mol⁻¹, Heavy atoms = 15 |
| Comparator Or Baseline | N1-ethyl analog (CAS 2060050-55-5): MW = 243.06, Heavy atoms = 13; N1-isopropyl analog (CAS estimated): MW = 257.09, Heavy atoms = 14 |
| Quantified Difference | ΔMW_target‑ethyl = +28.05 g·mol⁻¹; ΔMW_target‑isopropyl = +14.02 g·mol⁻¹ |
| Conditions | Calculated from molecular formula C9H11BrN4O vs. C7H7BrN4O (ethyl) and C8H9BrN4O (isopropyl) |
Why This Matters
Procurement decisions for parallel library synthesis require matching physicochemical space to the target kinase's binding pocket dimensions; the butan-2-yl compound extends the accessible lipophilic range relative to smaller N1‑alkyl analogs.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Class reference for Rule-of-Five logP impact.) View Source
